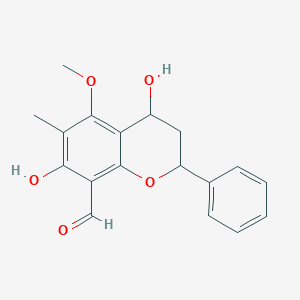
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan (DMF) is a flavonoid compound that is found in various plants such as Pterocarpus marsupium and Dalbergia sissoo. DMF has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exerts its therapeutic effects through various mechanisms. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to have various biochemical and physiological effects. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is also readily available and relatively inexpensive. However, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has some limitations for lab experiments. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is insoluble in water and requires organic solvents for use in experiments. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has low bioavailability and may require the use of delivery systems such as nanoparticles to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the research of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan. One direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may improve its efficacy and bioavailability. The investigation of the pharmacokinetics and pharmacodynamics of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may also provide valuable insights into its therapeutic potential.
In conclusion, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is a flavonoid compound that has potential therapeutic properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties and may be useful in the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan and to develop effective delivery systems for its use in clinical settings.
Synthesemethoden
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan can be synthesized through various methods such as the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide and acetic anhydride. Both methods result in the formation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan with high yields.
Wissenschaftliche Forschungsanwendungen
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121230-30-6 |
|---|---|
Produktname |
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan |
Molekularformel |
C18H18O5 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
4,7-dihydroxy-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)12(9-19)18-15(17(10)22-2)13(20)8-14(23-18)11-6-4-3-5-7-11/h3-7,9,13-14,20-21H,8H2,1-2H3 |
InChI-Schlüssel |
DAAVAQORZATFQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
Kanonische SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
Synonyme |
4,7-dihydroxy-5-methoxy-6-methyl-8-formylflavan 4,7-dihydroxyl-5-methoxyl-6-methyl-8-formyl-flavan 4,7-DMMF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




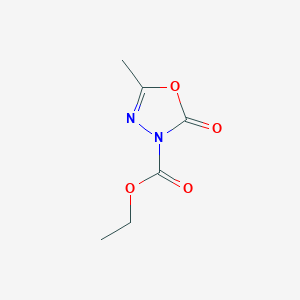


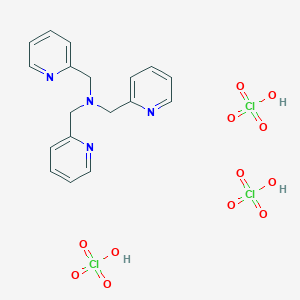

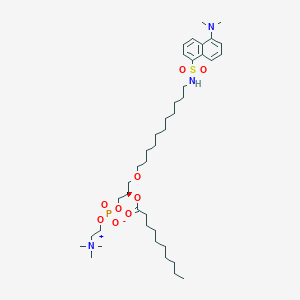

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
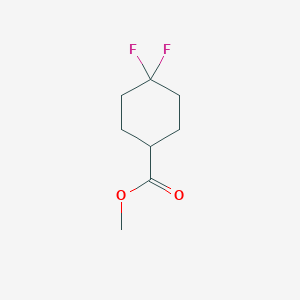
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
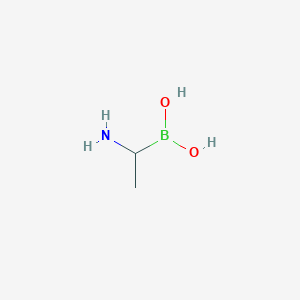
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)